molecular formula C16H18N2OS2 B2921799 N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941947-82-6

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2921799
CAS No.: 941947-82-6
M. Wt: 318.45
InChI Key: XYJNUGYXBDXYGK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a molecular formula of C16H18N2OS2 and a molecular weight of 318.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiazole ring with 4-methylbenzylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfur atom in the 4-methylbenzylthio group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the acetamide moiety.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the 5-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-cyclopropyl-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide
  • N-cyclopropyl-2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylbenzylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJNUGYXBDXYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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